molecular formula C11H11NO3S2 B8310336 2-[1,3-Dithian-2-yl]-5-nitrobenzaldehyde

2-[1,3-Dithian-2-yl]-5-nitrobenzaldehyde

Cat. No.: B8310336
M. Wt: 269.3 g/mol
InChI Key: JBZBDRVFGXEWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,3-Dithian-2-yl]-5-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative featuring a 1,3-dithiane ring at the ortho position. The compound combines electron-withdrawing (nitro group) and electron-donating (dithiane sulfur atoms) moieties, which influence its reactivity and applications in organic synthesis, particularly in cyclization and electrophilic substitution reactions. The dithiane ring acts as a protecting group for carbonyl functionalities and enhances the stability of intermediates during multi-step syntheses .

Properties

Molecular Formula

C11H11NO3S2

Molecular Weight

269.3 g/mol

IUPAC Name

2-(1,3-dithian-2-yl)-5-nitrobenzaldehyde

InChI

InChI=1S/C11H11NO3S2/c13-7-8-6-9(12(14)15)2-3-10(8)11-16-4-1-5-17-11/h2-3,6-7,11H,1,4-5H2

InChI Key

JBZBDRVFGXEWMI-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde

  • Structural Differences : Replaces the 1,3-dithiane ring with a 1H-imidazole group.
  • Reactivity : The imidazole group introduces basicity and hydrogen-bonding capacity, making it more suitable for coordination chemistry and pharmaceutical applications. Unlike the dithiane-protected aldehyde, the imidazole derivative lacks sulfur-mediated stabilization, leading to faster hydrolysis under acidic conditions .
  • Applications : Widely used in metal-organic frameworks (MOFs) and as a precursor for antifungal agents, whereas 2-[1,3-dithian-2-yl]-5-nitrobenzaldehyde is primarily employed in annulation reactions for heterocyclic synthesis .

4-Hydroxy-3-methoxy-5-((2-nitrophenyl)diazenyl)benzaldehyde

  • Structural Differences : Contains a diazenyl (-N=N-) linker and hydroxyl/methoxy substituents instead of the dithiane ring.
  • Reactivity : The diazenyl group enables photoisomerization and chelation with transition metals, contrasting with the sulfur-based redox activity of the dithiane ring. The nitro group in both compounds facilitates electrophilic aromatic substitution, but the diazenyl derivative exhibits stronger bathochromic shifts in UV-Vis spectra due to extended conjugation .
  • Applications : Used in dye synthesis and as a sensor for metal ions, whereas the dithiane analog is leveraged for its masked aldehyde functionality in multi-step syntheses .

2-(1,3-Dithian-2-yl)indoles

  • Structural Differences : Replaces the nitrobenzaldehyde backbone with an indole ring.
  • Reactivity : The indole nitrogen’s protection (e.g., with a p-methoxyphenylsulfonyl group) allows metallation at the dithiane-adjacent carbon, enabling regioselective alkylation or acylation. This contrasts with this compound, where the nitro group directs electrophiles to the para position relative to the aldehyde .
  • Applications : Primarily used in alkaloid synthesis, while the nitrobenzaldehyde derivative serves as a building block for nitroaromatic heterocycles .

Comparative Data Table

Compound Key Functional Groups Reactivity Highlights Primary Applications Reference
This compound 1,3-Dithiane, nitro, aldehyde Sulfur-mediated stabilization, electrophilic substitution Heterocyclic synthesis
2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde Imidazole, nitro, aldehyde Hydrogen bonding, metal coordination MOFs, antifungal agents
4-Hydroxy-3-methoxy-5-((2-nitrophenyl)diazenyl)benzaldehyde Diazenyl, hydroxyl, methoxy Photoisomerization, metal chelation Dyes, chemosensors
2-(1,3-Dithian-2-yl)indoles 1,3-Dithiane, indole Regioselective metallation, alkylation Alkaloid synthesis

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